molecular formula C7H11ClF3NO2S B13616143 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine

1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine

Cat. No.: B13616143
M. Wt: 265.68 g/mol
InChI Key: PHOBRBJHCGMBFG-UHFFFAOYSA-N
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Description

1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine is a specialized chemical building block of interest in advanced chemical synthesis and drug discovery research. This compound integrates a piperidine scaffold substituted with a sulfonyl group and a trifluoromethyl group, features commonly utilized to fine-tune the physicochemical properties of target molecules . The reactive chloromethylsulfonyl moiety makes it a versatile intermediate for constructing molecular libraries, particularly for creating sulfonamide-linked derivatives through nucleophilic substitution reactions . The presence of the trifluoromethyl group is strategically valuable, as it can significantly influence a molecule's metabolic stability, lipophilicity, and overall bioavailability. This combination of reactive handles and a privileged scaffold makes it a potent reagent for medicinal chemists exploring new chemical space and developing potential pharmacologically active compounds . HANDLING NOTES: This compound requires careful handling. Safety data indicates it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Properties

Molecular Formula

C7H11ClF3NO2S

Molecular Weight

265.68 g/mol

IUPAC Name

1-(chloromethylsulfonyl)-4-(trifluoromethyl)piperidine

InChI

InChI=1S/C7H11ClF3NO2S/c8-5-15(13,14)12-3-1-6(2-4-12)7(9,10)11/h6H,1-5H2

InChI Key

PHOBRBJHCGMBFG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)S(=O)(=O)CCl

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis of 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine typically involves:

  • Construction of the piperidine ring with a trifluoromethyl substituent at the 4-position.
  • Introduction of the chloromethylsulfonyl moiety on the nitrogen atom of the piperidine ring.

This is often achieved through multi-step sequences involving cyclization, sulfonylation, and chloromethylation reactions.

Preparation of the Piperidine Core with Trifluoromethyl Substitution

  • The piperidine skeleton can be synthesized via aza-Pummerer-type cyclization or aza-Prins cyclization methods starting from homoallylic amines or related precursors. These methods allow for the introduction of substituents at the 4-position of the piperidine ring with good yields and functional group tolerance.

  • For the trifluoromethyl group at the 4-position, electrophilic trifluoromethylation reagents or pre-functionalized aromatic sulfonyl chlorides containing trifluoromethyl groups are employed. For example, trifluoromethanesulfonyl chloride is used as a sulfonating agent to introduce the trifluoromethylphenylsulfonyl group on the piperidine nitrogen.

Introduction of the Chloromethylsulfonyl Group

  • The chloromethylsulfonyl substituent is typically introduced via reaction of the piperidine nitrogen with chloromethyl chlorosulfate or related chloromethyl sulfonyl reagents.

  • A representative procedure involves treating the piperidine derivative with chloromethyl chlorosulfate in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures (up to 60 °C) in the presence of a base like sodium bicarbonate and phase transfer catalysts (e.g., tetrabutylammonium bisulfate). This reaction proceeds with chloromethylation of the sulfonyl group to yield the chloromethylsulfonyl intermediate.

  • Subsequent purification by aqueous workup (washing with dilute base) and organic extraction yields the desired chloromethylsulfonyl piperidine compound.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Piperidine ring formation Homoallylic amines, HCl- DMPU, DMSO 65 °C 9–24 h Good to excellent Broad substrate scope, aromatic/aliphatic amines
Sulfonation with trifluoromethanesulfonyl chloride Trifluoromethanesulfonyl chloride, DIPEA (base) Room temp Several hours High Introduces trifluoromethylphenylsulfonyl group
Chloromethylation Chloromethyl chlorosulfate, NaHCO3, tetrabutylammonium bisulfate, DCM 0 to 60 °C 16–24 h Moderate to high Phase transfer catalysis enhances yield
Workup and purification Aqueous base wash, organic extraction, drying, chromatography Ambient Standard organic purification

Mechanistic Insights

  • The aza-Pummerer reaction facilitates the formation of 4-substituted piperidines through electrophilic cyclization, which is efficient for introducing various substituents including trifluoromethyl groups.

  • Chloromethyl chlorosulfate acts as an electrophilic chloromethylating agent that reacts with sulfonyl groups to form chloromethylsulfonyl derivatives. The presence of a base neutralizes the acid generated and promotes the substitution.

Purification and Characterization

  • The final compounds are typically purified by standard organic methods such as liquid-liquid extraction, recrystallization from solvents like ethanol or dichloromethane/methanol mixtures, and chromatographic techniques.

  • Characterization includes NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry to confirm the presence of the chloromethylsulfonyl and trifluoromethyl groups.

Summary Table of Preparation Method Features

Feature Description
Starting materials Homoallylic amines, trifluoromethanesulfonyl chloride, chloromethyl chlorosulfate
Key reagents HCl- DMPU, DIPEA, NaHCO3, tetrabutylammonium bisulfate
Solvents DMSO, dichloromethane (DCM), ethanol, methanol
Temperature range 0 °C to 65 °C
Reaction time 9 to 24 hours
Yield range Moderate to excellent (varies by step and substrate)
Purification methods Aqueous workup, recrystallization, chromatography
Characterization techniques NMR, IR, MS

Chemical Reactions Analysis

Types of Reactions: 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, although these are less common for this compound.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less common.

    Addition: Electrophiles such as bromine can add to the trifluoromethyl group under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted piperidines.

    Oxidation Products: Oxidation can lead to sulfone derivatives.

    Addition Products: Addition reactions can yield various trifluoromethylated compounds.

Scientific Research Applications

1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in enzyme inhibition studies.

    Industry: The compound is used in the development of specialty chemicals and materials, particularly those requiring fluorinated groups for enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (CAS 101768-64-3)

  • Molecular Formula: C₁₁H₁₄ClNO₂S·ClH
  • Substituents : 4-chlorophenyl sulfonyl (-SO₂C₆H₄Cl) at position 1; hydrochloride salt.
  • Key Features : The 4-chlorophenyl sulfonyl group introduces aromaticity and steric bulk compared to the chloromethyl sulfonyl group in the target compound. The hydrochloride salt improves solubility in polar solvents.
  • Applications : Sulfonyl-piperidine derivatives are often explored for enzyme inhibition (e.g., CYP51 inhibitors in antiparasitic agents) .

1-[2-Chloro-4-(chloromethyl)phenyl]-4-(trifluoromethyl)piperidine (CAS 1541028-20-9)

  • Molecular Formula : C₁₃H₁₄Cl₂F₃N
  • Substituents : 2-chloro-4-(chloromethyl)phenyl group at position 1; trifluoromethyl at position 4.
  • Applications : Chloro- and trifluoromethyl-substituted piperidines are common in antiviral and CNS-targeting drug candidates .

{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid (CAS 1142209-57-1)

  • Molecular Formula: C₁₃H₁₆ClNO₄S
  • Substituents : 4-chlorophenyl sulfonyl at position 1; acetic acid (-CH₂COOH) at position 4.
  • Applications : Carboxylic acid derivatives of piperidine are investigated for anti-inflammatory or antimicrobial activities .

1-[(4-Methylphenyl)sulfonyl]-4-[4-(2-pyrimidinyl)-1-piperazinyl]piperidine (CAS 648895-68-5)

  • Molecular Formula: Not explicitly provided, but inferred to include a tosyl (4-methylphenyl sulfonyl) group and a pyrimidinyl-piperazine moiety.
  • Substituents : Tosyl group at position 1; pyrimidinyl-piperazine at position 4.
  • Applications : Such compounds are explored in oncology and autoimmune disease research .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Biological Relevance Evidence Reference
Target: 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine Hypothetical: C₇H₁₀ClF₃NO₂S -SO₂CH₂Cl, -CF₃ Potential enzyme inhibition N/A
Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride C₁₁H₁₄ClNO₂S·ClH -SO₂C₆H₄Cl CYP51 inhibition
1-[2-Chloro-4-(chloromethyl)phenyl]-4-(trifluoromethyl)piperidine C₁₃H₁₄Cl₂F₃N -C₆H₃Cl(CH₂Cl), -CF₃ Antiviral/CNS applications
{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid C₁₃H₁₆ClNO₄S -SO₂C₆H₄Cl, -CH₂COOH Anti-inflammatory/antimicrobial
1-[(4-Methylphenyl)sulfonyl]-4-[4-(2-pyrimidinyl)-1-piperazinyl]piperidine Not explicitly provided -SO₂C₆H₄CH₃, pyrimidinyl-piperazine Kinase inhibition

Key Findings and Implications

  • Sulfonyl Group Impact : Sulfonyl-piperidines (e.g., ) exhibit enhanced binding to enzymatic targets due to sulfonyl-oxygen interactions. The chloromethyl sulfonyl group in the target compound may offer unique reactivity for covalent binding.
  • Trifluoromethyl Advantage : The -CF₃ group (seen in ) improves metabolic stability and membrane permeability, critical for CNS-targeting drugs.
  • Structural Flexibility : Modifications like acetic acid () or pyrimidinyl-piperazine () demonstrate the versatility of piperidine scaffolds in drug design.

Biological Activity

1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.

The molecular formula of this compound is C8H10ClF3N2O2S, with a molecular weight of 292.75 g/mol. The compound contains a piperidine ring substituted with a chloromethyl sulfonyl group and a trifluoromethyl group, which are known to enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration. This combination allows the compound to modulate enzyme activities and receptor functions effectively.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes like acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
  • Anticancer Properties : Some derivatives of piperidine compounds have been investigated for their anticancer activity, indicating potential therapeutic applications .

Antibacterial Screening

A study evaluating the antibacterial properties of synthesized piperidine derivatives found that the compound demonstrated significant activity against multiple bacterial strains. The IC50 values for the most active compounds ranged from 1.13 µM to 6.28 µM, indicating strong inhibitory effects compared to standard drugs .

Enzyme Inhibition Studies

In vitro assays have shown that the compound effectively inhibits urease activity, with IC50 values significantly lower than those for traditional urease inhibitors. This suggests a promising avenue for developing new treatments for conditions like kidney stones .

Comparative Analysis

To illustrate the biological activity of this compound in relation to other compounds, the following table summarizes key findings from various studies:

Compound NameAntibacterial Activity (IC50)AChE Inhibition (IC50)Urease Inhibition (IC50)
This compound1.13 - 6.28 µMNot specified< 2 µM
Compound A (similar structure)2.14 µM0.63 µM2.15 µM
Compound B (related piperidine)3.00 µMNot specifiedNot specified

Q & A

Q. What synthetic routes are commonly employed for 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine, and how do reaction parameters influence yield and purity?

Synthesis involves multi-step reactions, starting with sulfonylation of the piperidine core using chloromethyl sulfonyl chloride under controlled conditions (e.g., inert atmosphere, low temperature). The trifluoromethyl group is introduced via nucleophilic substitution or fluorinating agents. Solvent choice (e.g., DMF for polar intermediates), temperature modulation, and catalyst selection (e.g., Lewis acids) critically impact purity. Post-synthesis purification via column chromatography or recrystallization ensures high yields .

Q. Which analytical techniques validate the structural and chemical integrity of this compound?

Key methods include:

  • NMR spectroscopy (1H, 13C, 19F) to confirm substituent positions and stereochemistry.
  • HPLC for purity assessment, with mobile phases optimized for sulfonyl-containing compounds (e.g., methanol/buffer mixtures).
  • Mass spectrometry (ESI-TOF) for molecular weight verification.
  • X-ray crystallography to resolve stereochemical ambiguities, particularly around the piperidine ring .

Q. How does the sulfonyl group in this compound influence its reactivity in organic transformations?

The sulfonyl group acts as a strong electron-withdrawing moiety, enhancing electrophilic character at the chloromethyl site. This facilitates nucleophilic substitutions (e.g., with amines or thiols) and stabilizes transition states in oxidation-reduction reactions. Its leaving-group potential also enables coupling reactions to generate derivatives for biological screening .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis and predict reactivity of this compound?

Quantum chemical methods (e.g., DFT calculations) model reaction pathways, identifying energetically favorable intermediates and transition states. Tools like the ICReDD framework integrate reaction path searches with experimental feedback, narrowing optimal conditions (e.g., solvent polarity, temperature) to reduce trial-and-error cycles. Machine learning models trained on analogous sulfonyl-piperidine systems further predict regioselectivity .

Q. How can contradictory biological activity data across studies be methodologically resolved?

Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Recommended approaches:

  • Orthogonal assays : Validate binding affinity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) under standardized buffer conditions.
  • Rigorous purity profiling : Combine HPLC with mass spectrometry to exclude degradants.
  • Comparative SAR studies : Synthesize analogs (e.g., replacing trifluoromethyl with cyano) to isolate structural determinants of activity .

Q. What experimental techniques elucidate interactions between this compound and biological targets (e.g., enzymes, receptors)?

  • SPR : Measures real-time binding kinetics (e.g., kon/koff rates) to assess target engagement.
  • Molecular docking : Predicts binding modes using crystal structures or homology models.
  • Mutagenesis : Identifies critical residues in target proteins (e.g., catalytic sites) via alanine scanning .

Q. How do structural analogs of this compound inform its pharmacological potential?

Analogs such as 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylic acid (PubChem CID: 1142209-57-1) highlight the importance of sulfonyl and trifluoromethyl groups in modulating solubility and target affinity. Comparative studies using fluorinated vs. non-fluorinated derivatives reveal enhanced metabolic stability and blood-brain barrier penetration in trifluoromethyl-containing analogs .

Methodological Tables

Technique Application Key Parameters Reference
DFT CalculationsPredict reaction pathways for sulfonylationSolvent polarity, transition state energy
SPRQuantify protein-ligand binding kineticsFlow rate, buffer pH, temperature
Comparative SAR AnalysisIdentify critical substituents for bioactivityAnalog synthesis, IC50 profiling
Structural Feature Impact on Reactivity/Bioactivity Example Derivatives
Chloromethyl sulfonyl groupEnhances electrophilicity for nucleophilic attackAmine-coupled analogs for kinase inhibition
Trifluoromethyl groupImproves metabolic stability and lipophilicityFluorinated vs. hydrogenated analogs

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